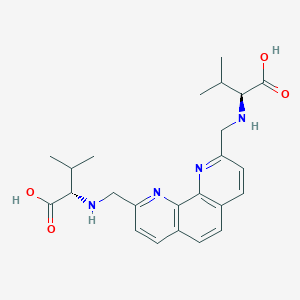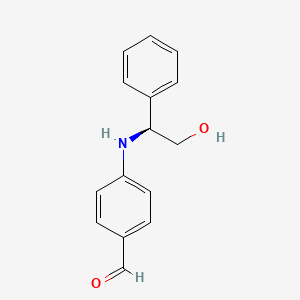
(S)-4-(2-Hydroxy-1-phenyl-ethylamino)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-(2-Hydroxy-1-phenyl-ethylamino)benzaldehyde is a chiral organic compound that features both an aldehyde and an amino alcohol functional group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and its role as an intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-Hydroxy-1-phenyl-ethylamino)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and phenylethylamine.
Formation of the Amino Alcohol: The phenylethylamine undergoes a reaction with an appropriate oxidizing agent to form the amino alcohol.
Aldehyde Formation: The amino alcohol is then subjected to conditions that promote the formation of the aldehyde group, such as oxidation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-(2-Hydroxy-1-phenyl-ethylamino)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, acylating agents.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
(S)-4-(2-Hydroxy-1-phenyl-ethylamino)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-4-(2-Hydroxy-1-phenyl-ethylamino)benzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation, cell proliferation, or signal transduction.
Comparación Con Compuestos Similares
Similar Compounds
®-4-(2-Hydroxy-1-phenyl-ethylamino)benzaldehyde: The enantiomer of the compound, which may have different biological activity.
4-(2-Hydroxy-1-phenyl-ethylamino)benzaldehyde: The racemic mixture of both enantiomers.
4-(2-Hydroxy-1-phenyl-ethylamino)benzoic acid: A related compound with a carboxylic acid group instead of an aldehyde.
Uniqueness
(S)-4-(2-Hydroxy-1-phenyl-ethylamino)benzaldehyde is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or racemic mixture.
Propiedades
Fórmula molecular |
C15H15NO2 |
|---|---|
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
4-[[(1S)-2-hydroxy-1-phenylethyl]amino]benzaldehyde |
InChI |
InChI=1S/C15H15NO2/c17-10-12-6-8-14(9-7-12)16-15(11-18)13-4-2-1-3-5-13/h1-10,15-16,18H,11H2/t15-/m1/s1 |
Clave InChI |
HFEJSHLFXWQQTL-OAHLLOKOSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@@H](CO)NC2=CC=C(C=C2)C=O |
SMILES canónico |
C1=CC=C(C=C1)C(CO)NC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,4-Phenylenebis(methylene)]bis(tributoxysilane)](/img/structure/B15164985.png)
![3-(3-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B15164995.png)
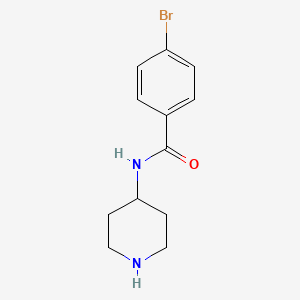
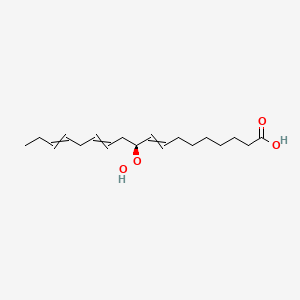
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropionamide](/img/structure/B15165023.png)
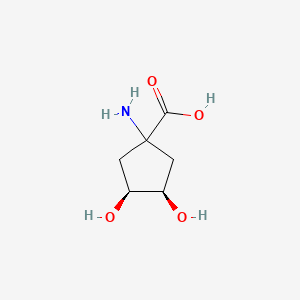

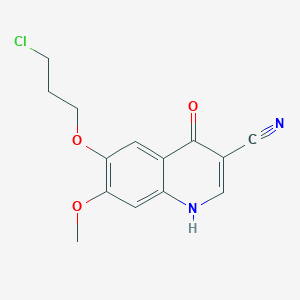

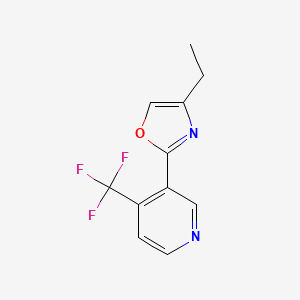
![2-Azido-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B15165043.png)
![4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol](/img/structure/B15165051.png)
![Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl-](/img/structure/B15165060.png)
